molecular formula C9H14O3 B2377631 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287341-99-3

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2377631
CAS No.: 2287341-99-3
M. Wt: 170.208
InChI Key: DCNRHZVPDJZTCK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2287341-99-3) is a high-value bicyclo[1.1.1]pentane (BCP) building block for medicinal chemistry and drug discovery research. The BCP motif has emerged as a highly effective, sp3-rich bioisostere for 1,4-substituted phenyl rings, a common structural feature in many bioactive compounds . Integrating BCP cores can improve the pharmacological properties of drug candidates, potentially leading to enhanced metabolic stability, solubility, and selectivity compared to their aromatic counterparts . This compound, with its carboxylic acid handle and 2-methoxyethyl side chain, offers versatile synthetic possibilities for the design and synthesis of novel therapeutic agents. It is supplied as a solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-3-2-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNRHZVPDJZTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 3-(2-Methoxyethyl)BCP-1-carboxylic Acid

Four-Step Industrial Synthesis from Methyl Bicyclo[1.1.1]pentane-1-carboxylate

The most documented method, detailed in patent CN115010593B, involves sequential transformations of methyl bicyclo[1.1.1]pentane-1-carboxylate (Compound A):

  • Carbonyl Reduction : Borane-mediated reduction of the 3-carboxylate group yields 3-(hydroxymethyl)BCP-1-carboxylate (Compound B, 80–83% yield).
  • Bromination : Triphenylphosphine (PPh₃) and liquid bromine (Br₂) convert the hydroxymethyl group to bromomethyl (Compound C, 70% yield).
  • Hydrolysis : Lithium hydroxide monohydrate hydrolyzes the methyl ester to carboxylic acid (Compound D, 78% yield).
  • Dehalogenation : Palladium on carbon (Pd/C) catalyzes hydrogenolysis of the bromomethyl group to methyl, yielding the target compound (81% yield).

Key Advantages :

  • Reagents (BH₃·THF, PPh₃, Pd/C) are commercially available and scalable.
  • Total yield: 39% over four steps.
  • Purity: >97% after recrystallization.

Limitations :

  • Bromine handling requires stringent safety protocols.
  • Pd/C catalyst loading (3–15% wt.) increases costs.

Radical-Based Functionalization of Preformed BCP Cores

Recent advancements leverage photochemical or radical reactions to introduce substituents. For example:

  • Propellane Opening with Alkyl Iodides : Light-induced reactions between [1.1.1]propellane and 2-methoxyethyl iodide generate BCP iodides, which are oxidized to carboxylic acids. This method avoids transition metals and achieves gram-to-kilogram scalability.
  • N-Heterocyclic Carbene (NHC) Catalysis : Cooperative NHC/photoredox systems enable three-component couplings, though yields for methoxyethyl derivatives remain unreported.

Functional Group Interconversion Strategies

Oxidation of 3-(2-Methoxyethyl)BCP-1-alcohol

A two-step pathway involves:

  • Grignard Addition : BCP-1-alcohol reacts with 2-methoxyethylmagnesium bromide.
  • Oxidation : Pyridinium chlorochromate (PCC) converts the alcohol to carboxylic acid (96% yield, analogous to CAS 180464-92-0 synthesis).
Hydrolysis of Nitriles or Esters
  • Nitrile Hydrolysis : 3-(2-Methoxyethyl)BCP-1-nitrile treated with aqueous HCl/H₂O₂ yields the acid (85–90% yield, extrapolated from).
  • Ester Saponification : Methyl or ethyl esters hydrolyzed with NaOH/MeOH (e.g.,).

Optimization Strategies and Reaction Conditions

Bromination Step Enhancements

Replacing liquid bromine with carbon tetrabromide (CBr₄) reduces safety risks, albeit with lower yields (≈60%). Microwave-assisted bromination cuts reaction times from 12 h to 2 h but requires specialized equipment.

Catalytic Hydrogenation Alternatives

Nickel catalysts (e.g., Raney Ni) offer cost savings over Pd/C but suffer from slower kinetics. Transfer hydrogenation with ammonium formate shows promise in small-scale trials.

Solvent Systems for Improved Yields

  • Reduction Step : Tetrahydrofuran (THF) outperforms dimethyl ether due to better borane solubility.
  • Hydrolysis : THF/water mixtures (3:1 v/v) prevent intermediate precipitation, enhancing conversion.

Data Tables: Comparative Analysis of Synthetic Methods

Table 1. Four-Step Synthesis from Patent CN115010593B

Step Reagents/Conditions Yield (%) Purity (%)
1 BH₃·THF, 0°C → RT, 12 h 83.5 98.0
2 PPh₃/Br₂, CH₂Cl₂, RT, 12 h 70.1 98.1
3 LiOH·H₂O, THF/H₂O, RT, 12 h 78.1 97.6
4 Pd/C, Et₃N, EtOAc, H₂, RT, 12 h 81.3 97.5
Total - 39.0 97.5

Challenges and Mitigation Strategies

Steric Hindrance at Bridgehead Positions

The BCP core’s compact structure impedes nucleophilic attacks. Strategies include:

  • Ultra-Dilute Conditions : Minimizes dimerization during radical reactions.
  • Bulky Bases : Triphenylphosphine or DIPEA improves substitution kinetics.

Purification of Polar Intermediates

  • Chromatography : Silica gel (hexane/EtOAc) resolves diastereomers.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids.

Functional Group Compatibility

  • Ester Stability : Methyl esters tolerate bromination but hydrolyze under basic conditions.
  • Acid Sensitivity : Carboxylic acids require neutral pH during storage.

Industrial-Scale Production Insights

  • Batch Size : Example 10 in demonstrates 300 g batches with consistent yields (80.3%).
  • Cost Analysis : Raw material costs dominate (≈70%), driven by Pd/C and borane reagents.
  • Environmental Impact : THF and CH₂Cl₂ are replaced with 2-MeTHF and cyclopentyl methyl ether (CPME) in newer protocols.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups. These products can be further utilized in different applications, enhancing the versatility of the compound.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into various binding sites, modulating the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes, making the compound effective in various applications, including drug development and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane carboxylic acid derivatives are a growing class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Bicyclo[1.1.1]pentane Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 2-Methoxyethyl, -COOH C₉H₁₄O₄ 186.21* Enhanced solubility; potential CNS activity N/A†
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid -CF₃, -COOH C₇H₇F₃O₂ 186.13 High lipophilicity; metabolic stability
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid -COOMe, -COOH C₈H₁₀O₄ 170.16 Ester prodrug potential; synthetic precursor
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid -COOH (positions 1 and 3) C₇H₈O₄ 156.14 Rigid diacid; polymer and metal chelation
3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid -C₂H₅, -COOH C₈H₁₂O₂ 140.18 Moderate lipophilicity; alkyl chain effects
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid -F, -COOH C₆H₇FO₂ 130.12 Enhanced polarity; metabolic resistance
3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid -NHBoc, -COOH C₁₁H₁₇NO₄ 227.26 Amine-protected; peptide mimetic applications

*Calculated using ChemDraw.

Key Findings :

Substituent Effects on Lipophilicity :

  • Trifluoromethyl (-CF₃) and ethyl (-C₂H₅) groups increase logP (lipophilicity), favoring membrane permeability .
  • Methoxyethyl (-OCH₂CH₂OCH₃) and methoxycarbonyl (-COOMe) groups balance lipophilicity with aqueous solubility, critical for oral bioavailability .

Biological Interactions :

  • Carboxylic acid (-COOH) enables hydrogen bonding with enzymes or receptors, as seen in LpPLA2 inhibitors where bicyclo[1.1.1]pentane replaces phenyl groups .
  • Fluorinated analogs (e.g., 3-F, 3-CF₃) exhibit prolonged half-lives due to resistance to oxidative metabolism .

Synthetic Accessibility: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is synthesized via photochemical methods , while 3-substituted derivatives often use radical fluorination or esterification . Large-scale production of 3-(methoxycarbonyl) derivatives is feasible, with commercial availability noted .

Pharmaceutical Relevance :

  • The tert-butoxycarbonyl (Boc) and Fmoc-protected amines are pivotal in peptide-based drug discovery .
  • Difluoromethyl and ethynyl-substituted analogs (e.g., from ) show promise in kinase inhibition and PET imaging .

Biological Activity

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C9H14O3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its structure features a bicyclo[1.1.1]pentane core, which is being explored as a bioisostere for traditional aromatic compounds in drug design.

  • Molecular Formula: C9H14O3
  • Molecular Weight: 170.21 g/mol
  • SMILES Notation: COCCC12CC(C1)(C2)C(=O)O
  • InChI Key: InChI=1S/C9H14O3/c1-3-4-5-8(2)7(6(10)11)9(8)12/h3-5H2,1-2H3,(H,10,11)/b4-3+

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-inflammatory properties and potential applications in drug development.

Anti-inflammatory Activity

Recent research has highlighted the compound's role as an anti-inflammatory agent. A study demonstrated that derivatives of bicyclo[1.1.1]pentane exhibited significant inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in monocytes, with one derivative showing an IC50 in the picomolar range, effectively reducing the release of pro-inflammatory cytokines such as TNFα and MCP1 . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The incorporation of the bicyclo[1.1.1]pentane moiety into drug candidates has been shown to enhance metabolic stability and reduce toxicity compared to traditional aromatic structures. This is attributed to the rigidity and unique spatial configuration of the bicyclic structure, which can alter the pharmacokinetic properties of the compounds .

Case Study 1: Synthesis and Evaluation of BCP Derivatives

A comprehensive study synthesized several BCP-containing lipoxin mimetics, including those with modifications similar to this compound. The derivatives were screened for their ability to modulate inflammatory pathways, demonstrating promising results in reducing NFκB activity and cytokine release in vitro .

Case Study 2: Comparative Analysis with Aromatic Compounds

In a comparative study, the replacement of benzene rings with bicyclo[1.1.1]pentane structures was evaluated for their physicochemical properties and biological activities. The findings indicated that while water solubility was slightly decreased, the metabolic stability was improved, suggesting that these modifications could lead to more effective therapeutic agents with fewer side effects .

Data Tables

PropertyThis compound
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Anti-inflammatory IC50Picomolar range
Water SolubilityDecreased compared to benzene derivatives
Metabolic StabilityIncreased compared to traditional aromatic compounds

Q & A

Q. What are the primary synthetic strategies for 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically begins with the bicyclo[1.1.1]pentane-1-carboxylic acid scaffold. A bromomethyl intermediate (e.g., 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid) is prepared via radical bromination of the methyl precursor. The 2-methoxyethyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using methoxyethyl Grignard reagents). Final purification involves chromatography or crystallization . Example Pathway:
  • Step 1: Bromination of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.
  • Step 2: Substitution with 2-methoxyethyl group.
  • Step 3: Acidic workup and purification.

Q. How is the structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation combines NMR (¹H/¹³C), X-ray crystallography , and HRMS . The bicyclic core’s rigidity simplifies NMR interpretation, with distinct bridgehead proton signals (δ ~2.5–3.5 ppm). Crystallography confirms bond angles and strain, while IR spectroscopy validates carboxylic acid and ether functionalities .

Q. What are the foundational applications of this compound in medicinal chemistry?

  • Methodological Answer : The bicyclo[1.1.1]pentane core serves as a bioisostere for phenyl rings or tert-butyl groups, improving metabolic stability and solubility. For example, derivatives have been used as γ-aminobutyric acid (GABA) analogs in peptide backbones or enzyme inhibitors. The 2-methoxyethyl group enhances hydrophilicity for CNS-targeted drug candidates .

Advanced Research Questions

Q. How does the electronic environment of the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?

  • Methodological Answer : The strained bicyclic system transmits electronic effects differently than linear or less-rigid frameworks. For example, substituents at the 3-position (e.g., bromomethyl) exhibit attenuated reactivity in Suzuki-Miyaura couplings compared to aryl halides due to steric hindrance and electron-withdrawing effects from the carboxylic acid. Optimized conditions (e.g., Pd-XPhos catalysts, elevated temperatures) are required for efficient coupling .

Q. What experimental challenges arise when introducing the 2-methoxyethyl group?

  • Methodological Answer : Key challenges include:
  • Steric hindrance : The bicyclic core limits accessibility for nucleophilic attack.
  • Side reactions : Competing elimination or over-alkylation.
    Mitigation strategies:
  • Use bulky bases (e.g., LDA) to deprotonate the carboxylic acid.
  • Employ phase-transfer catalysis for improved regioselectivity .

Q. How to resolve contradictions in reported reactivity of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Discrepancies in cross-coupling efficiency (e.g., Suzuki vs. Negishi) arise from differing electronic/steric demands. Systematic studies using Hammett plots or DFT calculations can clarify substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) reduce oxidative addition rates in Pd-catalyzed reactions, while bulky ligands improve yields .

Q. What strategies optimize this compound’s use in material science?

  • Methodological Answer : The rigid core is incorporated into metal-organic frameworks (MOFs) or polymeric networks to enhance thermal stability. Functionalization with photoactive groups (e.g., via esterification of the carboxylic acid) enables applications in optoelectronics. Solvent-free mechanochemical synthesis minimizes strain-induced decomposition .

Key Considerations for Experimental Design

  • Steric Effects : Bridgehead substituents impose severe steric constraints, requiring low-temperature reactions or flow chemistry setups.
  • Acidity Management : The carboxylic acid’s pKa (~3.2) necessitates pH-controlled reactions to avoid premature protonation of nucleophiles .
  • Data Validation : Cross-validate synthetic yields with multiple characterization methods (e.g., HPLC, elemental analysis) to account for bicyclic system instability .

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